![molecular formula C11H22O6 B158535 (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 10225-58-8](/img/structure/B158535.png)
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxolane and has been used in various studies to understand its mechanism of action and potential applications.
作用机制
The mechanism of action of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
生化和生理效应
Studies have shown that (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has several biochemical and physiological effects. It has been shown to induce oxidative stress, activate caspase enzymes, and disrupt mitochondrial function. These effects contribute to its cytotoxicity and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its synthesis and improve its solubility for better bioavailability.
In conclusion, (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a promising compound for scientific research, particularly in the field of cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential applications make it a valuable compound for further investigation.
合成方法
The synthesis of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the condensation of 2,3,4,5-tetramethoxytetrahydrofuran with (R)-1,2-dimethoxyethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps involving protonation, cyclization, and deprotonation to yield the final product. The purity of the product can be improved by recrystallization or chromatography.
科学研究应用
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has been used in various scientific research applications. One of the main areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
属性
CAS 编号 |
10225-58-8 |
|---|---|
产品名称 |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11+/m1/s1 |
InChI 键 |
MWCGWFVDFLEGFY-KJPMQGKISA-N |
手性 SMILES |
COC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
规范 SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



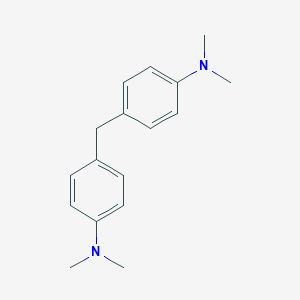
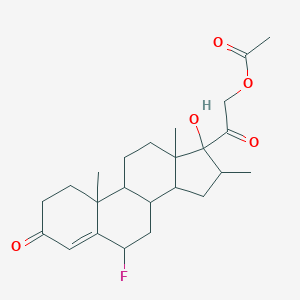
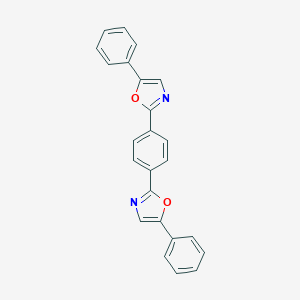
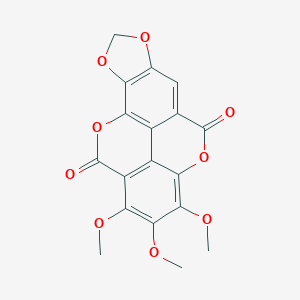
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
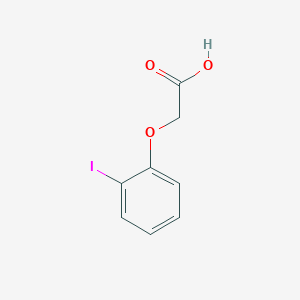
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
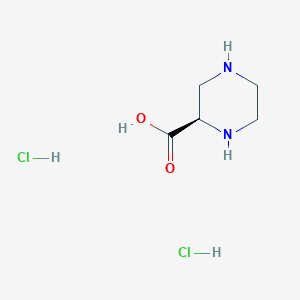
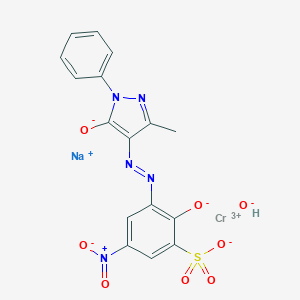
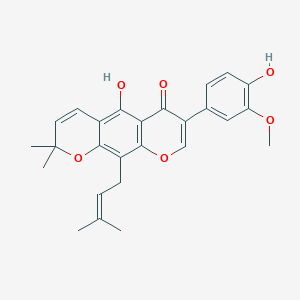
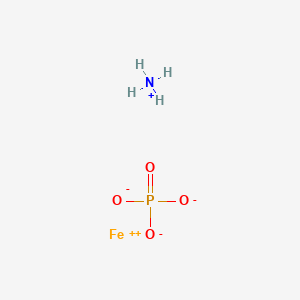
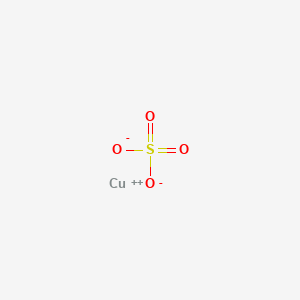

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)